4-Fluoro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one
Description
Properties
IUPAC Name |
4-fluoro-1,3-dihydropyrrolo[2,3-c]pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O/c8-5-2-9-3-6-4(5)1-7(11)10-6/h2-3H,1H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVGMRSFTRRCISC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=NC=C2NC1=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201222811 | |
| Record name | 4-Fluoro-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201222811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190310-68-9 | |
| Record name | 4-Fluoro-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190310-68-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201222811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one typically involves a multi-step process. One common method starts with the chlorination of a precursor compound, followed by condensation and reductive cyclization. For example, the synthesis may begin with the chlorination of 3-bromo-2-chloro-4-methyl-5-nitropyridine using phosphorus oxychloride (POCl3) at elevated temperatures. The resulting intermediate is then subjected to condensation with dimethylformamide dimethyl acetal (DMF-DMA) and subsequent reductive cyclization using iron and acetic acid (AcOH) to form the pyrrolo[2,3-c]pyridine core .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of reagents and reaction conditions is carefully controlled to minimize impurities and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom at the 4-position can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4-Fluoro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor, particularly targeting fibroblast growth factor receptors (FGFRs).
Biology: In biological studies, the compound has been used to inhibit the proliferation of cancer cells and induce apoptosis.
Materials Science: The unique electronic properties of the compound make it suitable for use in organic electronics and optoelectronic devices.
Mechanism of Action
The mechanism of action of 4-Fluoro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one involves its interaction with specific molecular targets. In the context of cancer therapy, the compound acts as an inhibitor of fibroblast growth factor receptors (FGFRs). By binding to the ATP-binding site of FGFRs, it prevents the activation of downstream signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis . The compound’s ability to inhibit cell migration and invasion further contributes to its anti-cancer effects.
Comparison with Similar Compounds
Table 1: Key Structural Analogues of Pyrrolo-pyridinones
Substituent Impact :
- Fluorine : Enhances electronegativity, improves metabolic stability, and reduces steric bulk compared to Br/Cl .
- Bromine’s larger atomic radius may enhance halogen bonding in target interactions .
Physicochemical and Spectral Properties
- Melting Points : Fluorinated derivatives generally exhibit lower melting points than halogenated analogues due to reduced symmetry. For example, a related pyrrolo-pyrimidine (4-Chloro-1H-pyrrolo[2,3-d]pyrimidine) has a planar structure with strong hydrogen bonding, contributing to higher thermal stability .
- Collision Cross-Section (CCS) : The 4-bromo analogue shows CCS values of 140.2 Ų (M+H)+, useful for LC-MS characterization . Fluorinated compounds may exhibit distinct fragmentation patterns due to fluorine’s inductive effects.
Biological Activity
4-Fluoro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is a heterocyclic organic compound characterized by a unique structure that includes a pyrrole ring fused to a pyridine ring, with a fluorine atom at the 4-position. Its molecular formula is C₇H₅FN₂O, and it has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound based on diverse sources, highlighting its mechanisms of action, synthesis methods, and potential applications in drug development.
The compound exhibits significant chemical reactivity attributed to its functional groups. The presence of both nitrogen and oxygen heteroatoms enhances its potential as a building block for various pharmaceutical agents. The molecular weight is approximately 152.13 g/mol, and it has been synthesized through various methods, including cyclization reactions and regioselective fluorination techniques .
Inhibition of Focal Adhesion Kinase (FAK)
Research indicates that this compound acts as an inhibitor of focal adhesion kinase (FAK), which plays a crucial role in cancer cell migration and proliferation. FAK is a non-receptor tyrosine kinase involved in signaling pathways that regulate cell adhesion and motility. Inhibition of FAK can lead to reduced tumor growth and metastasis .
Antiproliferative Effects
In vitro studies have demonstrated that derivatives of this compound exhibit significant antiproliferative activity against various human tumor cell lines. The compound's structural modifications have been explored to enhance its efficacy and selectivity against cancer cells .
Synthesis Methods
Several synthetic routes have been developed for this compound:
- Cyclization Reactions : These involve the formation of the pyrrolo-pyridine structure through cyclization of appropriate precursors.
- Regioselective Fluorination : Techniques such as the Balz-Schiemann reaction or lithium-halogen exchange have been employed to introduce the fluorine atom selectively .
Case Studies
A study highlighted the synthesis of various derivatives of this compound, which were evaluated for their biological activities. The derivatives showed varying degrees of potency in inhibiting cancer cell lines, with some achieving nanomolar-level inhibitory activity against specific targets .
| Compound | Activity (EC50) | Notes |
|---|---|---|
| This compound | 0.064 µM | Potent against cancer cells |
| Derivative A | 0.048 µM | Improved solubility |
| Derivative B | 0.010 µM | Enhanced activity compared to parent compound |
Potential Applications
The unique properties of this compound suggest several potential applications:
Q & A
Q. What are the common synthetic routes for preparing 4-fluoro-substituted pyrrolo[2,3-c]pyridinone derivatives?
- Methodological Answer: Fluorination can be achieved using electrophilic fluorinating agents like Selectfluor®. For example, in analogous pyrrolo[2,3-b]pyridine systems, fluorination at position 3 was performed by reacting the parent compound with Selectfluor® in acetonitrile/ethanol under reflux (70°C, 16 hours), followed by column chromatography (DCM/EA gradient) for purification . Adapting this method, the fluorination of pyrrolo[2,3-c]pyridinone would require optimization of reaction conditions (solvent, temperature) and regioselectivity analysis via -NMR.
Q. How can the purity and structural integrity of 4-Fluoro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one be confirmed post-synthesis?
- Methodological Answer: High-resolution mass spectrometry (HRMS) and multinuclear NMR (, , ) are critical. For instance, -NMR at 282 MHz confirmed fluorination in a pyrrolo[2,3-b]pyridine derivative (δ = -172.74 ppm) . HRMS (ESI) should match the calculated exact mass (e.g., [M+H] with <5 ppm error). Purity can be validated via HPLC (>95%) and silica gel column chromatography using DCM/EA or hexane/EtOAc systems .
Advanced Research Questions
Q. What strategies enable regioselective fluorination at the 4-position of pyrrolo[2,3-c]pyridinone scaffolds?
- Methodological Answer: Regioselectivity is influenced by electronic and steric factors. Computational modeling (DFT) can predict reactive sites, while directing groups (e.g., sulfonyl, acetyl) may enhance selectivity. For example, fluorination of 3-substituted pyrrolo[2,3-b]pyridines with Selectfluor® showed preferential fluorination at electron-rich positions . Experimental validation via -NMR and X-ray crystallography (as in for chloro analogs) is essential .
Q. How can rhodium-catalyzed 1,4-additions be applied to functionalize 4-fluoro-pyrrolo[2,3-c]pyridinone derivatives?
- Methodological Answer: Rhodium catalysts (e.g., [Rh(cod)Cl]) enable asymmetric 1,4-additions of arylboronic acids to α,β-unsaturated lactams. For 3-benzylidene-pyrrolo[2,3-b]pyridinones, reactions in THF/HO (1:1) at 60°C with chiral ligands (e.g., BINAP) achieved enantioselectivity (up to 90% ee) . Adapting this to 4-fluoro derivatives requires testing fluorinated substrates for electronic effects on catalytic efficiency.
Q. What challenges arise in achieving high enantiomeric purity during asymmetric synthesis of fluorinated pyrrolo[2,3-c]pyridinones?
- Methodological Answer: Fluorine’s electronegativity can disrupt catalyst-substrate interactions. Chiral ligands (e.g., Josiphos, BINAP derivatives) must be screened to optimize stereocontrol. For example, rhodium-catalyzed additions to pyrrolo[2,3-b]pyridinones required ligand tuning to mitigate fluorine-induced steric hindrance . Chiral HPLC (e.g., Daicel columns) and -NMR with chiral shift reagents validate enantiopurity .
Q. How can ring-expansion reactions modify the core structure of 4-fluoro-pyrrolo[2,3-c]pyridinone?
- Methodological Answer: Microwave-assisted azide cycloaddition with 3-substituted pyrrolo[2,3-b]pyridinones (using NaN/TMSN) yielded naphthyridinones via [3+2] cycloaddition and ring expansion . For 4-fluoro analogs, reaction conditions (temperature, solvent polarity) must be optimized to balance fluorinated substrate stability and reactivity. HRMS and -NMR track nitrogen incorporation .
Q. What analytical techniques resolve contradictions in spectral data for fluorinated pyrrolo[2,3-c]pyridinones?
- Methodological Answer: Conflicting -NMR signals (e.g., NH proton broadening due to fluorine coupling) can be resolved via - HOESY or 2D NMR (HSQC, HMBC) to assign connectivity. For crystalline derivatives, X-ray diffraction (as in for chloro analogs) provides unambiguous structural confirmation . Discrepancies in HRMS data (e.g., isotope patterns for Cl vs. F) require recalibration with internal standards .
Q. How do reaction conditions influence fluorination regioselectivity and yield in pyrrolo[2,3-c]pyridinone systems?
- Methodological Answer: Solvent polarity (acetonitrile vs. DMF) and temperature significantly impact fluorination. In pyrrolo[2,3-b]pyridines, acetonitrile/ethanol at 70°C gave 29% yield, while DMF at 100°C improved reactivity but risked decomposition . Design of Experiments (DoE) can optimize parameters (e.g., reagent stoichiometry, time) for 4-fluoro derivatives. LC-MS monitoring identifies intermediates and byproducts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
